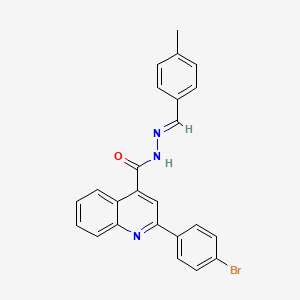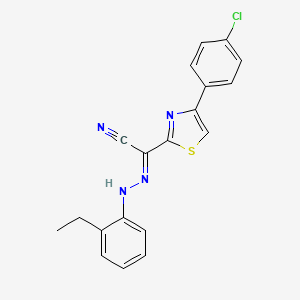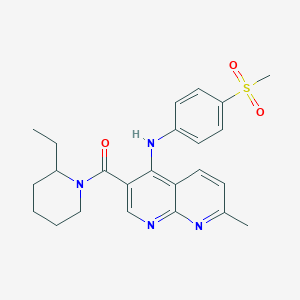
Isonanangenine B
Overview
Description
Isonanangenine B is a drimane sesquiterpene lactone that has been isolated from the fungus Aspergillus nanangensis . This compound has garnered attention due to its unique chemical structure and potential biological activities, including its ability to decrease survivin mRNA expression and induce apoptosis in certain cancer cell lines .
Mechanism of Action
Target of Action
Isonanangenine B primarily targets STAT3 and NF-κB . These are transcription factors that play crucial roles in cell survival, proliferation, and differentiation. Specifically, this compound inhibits the binding of STAT3 and NF-κB to the survivin promoter .
Mode of Action
This compound interacts with its targets by decreasing survivin mRNA expression . It does this by inhibiting the binding of STAT3 and NF-κB to the survivin promoter . This interaction occurs at concentrations of 13.6, 18.42, and 26.31 µM .
Biochemical Pathways
It is known that the compound’s interaction with stat3 and nf-κb can influence various cellular processes, including cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in survivin mRNA expression . This can lead to reduced cell survival and proliferation, particularly in certain tumor cell lines .
Biochemical Analysis
Biochemical Properties
Isonanangenine B plays a role in biochemical reactions by interacting with various biomolecules. It has been shown to decrease survivin mRNA expression in a reporter assay when used at concentrations of 13.6, 18.42, and 26.31 µM . Furthermore, this compound inhibits STAT3 and NF-κB binding to the survivin promoter in chromatin immunoprecipitation (ChIP) assays .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways and gene expression. Specifically, it inhibits the binding of STAT3 and NF-κB to the survivin promoter, thereby potentially influencing the expression of this gene .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects by inhibiting the binding of transcription factors STAT3 and NF-κB to the survivin promoter . This inhibition could lead to changes in gene expression, potentially affecting cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isonanangenine B involves several steps, starting from the extraction of the compound from the fungal source. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the compound is typically isolated using chromatographic techniques and characterized by spectroscopic methods such as NMR and mass spectrometry .
Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from the natural fungal source, Aspergillus nanangensis .
Chemical Reactions Analysis
Types of Reactions: Isonanangenine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring and other functional groups.
Substitution: Substitution reactions can occur at various positions on the drimane skeleton.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Isonanangenine B has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its ability to modulate gene expression and induce apoptosis in cancer cells.
Industry: Limited industrial applications due to the challenges in large-scale production.
Comparison with Similar Compounds
Nanangenine A: Another drimane sesquiterpene lactone isolated from Aspergillus nanangensis.
Drimenol: A related sesquiterpene alcohol with similar structural features.
Polygodial: A drimane dialdehyde with notable biological activities.
Uniqueness: Isonanangenine B is unique due to its specific inhibition of survivin expression and its potent apoptotic effects on cancer cells . Unlike other similar compounds, it has shown significant activity in inhibiting key signaling pathways involved in cancer cell survival .
Properties
IUPAC Name |
[(5R,5aS,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-18(24)26-12-21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPFOWNSHXWLAY-NFWXSOHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1C=C2C(=O)OCC2(C3(C1C(CCC3O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1C=C2C(=O)OC[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2403748.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2403751.png)




![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)
![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2403762.png)




